GQ-16 - 870554-67-9

GQ-16

Catalog Number: EVT-269590
CAS Number: 870554-67-9
Molecular Formula: C19H16BrNO3S
Molecular Weight: 418.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

GQ-16 is a synthetic compound classified as a thiazolidinedione derivative. [] It belongs to a class of peroxisome proliferator-activated receptor gamma (PPARγ) ligands, specifically acting as a partial agonist. [] GQ-16 has gained significant attention in scientific research due to its potential therapeutic implications in various areas, particularly in metabolic disorders. [] Unlike traditional PPARγ full agonists, GQ-16 exhibits a unique pharmacological profile. []

Synthesis Analysis

While the provided documents do not offer a detailed protocol for the synthesis of GQ-16, one paper mentions the use of factorial design and scaling studies for optimizing its production. [] This suggests a multi-step synthesis process involving various chemical reactions and optimization parameters.

Molecular Structure Analysis

The crystal structure of GQ-16 bound to the PPARγ ligand binding domain has been elucidated. [] This structural information reveals that GQ-16 utilizes a distinct binding mode compared to other reported PPARγ ligands, sharing some similarities with other partial agonists like MRL-24 and PA-082. [] The binding mode involves interactions with the β-sheet region of the receptor. []

Mechanism of Action

GQ-16 functions as a partial agonist of PPARγ, a nuclear receptor involved in various biological processes, including glucose homeostasis, lipid metabolism, and inflammation. [] Its partial agonism stems from its ability to stabilize the β-sheet region of the PPARγ receptor, specifically inhibiting Cdk5-mediated phosphorylation at Ser-273. [] This mechanism differentiates GQ-16 from full agonists like rosiglitazone, which strongly activate PPARγ, leading to undesirable side effects. [] Molecular dynamics simulations suggest that GQ-16's partial agonist activity is due to its limited ability to stabilize helix 12 in its active conformation. []

Applications

Metabolic Disorders:- Insulin Sensitization: GQ-16 improves insulin sensitivity in diabetic mice without inducing weight gain, a common side effect of full PPARγ agonists. [] [] This action is attributed to its unique binding mode and partial agonist activity on PPARγ. []

  • Thermogenesis and Adiposity: GQ-16 demonstrates the ability to promote the expression of thermogenesis-related genes in brown adipose tissue (BAT) and induce the browning of white adipose tissue (WAT) in obese mice. [] [] This effect on energy expenditure and fat reduction suggests potential therapeutic benefits for obesity. [] []

Inflammatory Diseases:- Radiomitigation: In vitro studies show that GQ-16 reduces the expression of pro-inflammatory cytokines (IFN-γ and TNF-α) in irradiated peripheral blood mononuclear cells (PBMCs). [] This immunomodulatory activity highlights its potential as a radiomitigating agent. []

  • Fibrosis: Research suggests that GQ-16 might have a role in preventing dermal and pulmonary fibrosis in a model of systemic sclerosis (SSc). [] It is also linked to cytokine modulation in PBMCs of SSc patients. []

Other Applications:- Podocyte Protection: Studies indicate that GQ-16, along with traditional PPARγ agonists, can protect podocytes from injury in animal models of glomerular disease. [] This protective effect points towards a potential role in preserving glomerular function. []

  • Gene Expression Modulation: GQ-16 demonstrates a distinct gene expression profile in 3T3-L1 adipocytes compared to full PPARγ agonists, suggesting a unique mechanism of action and potential for selective gene modulation. [] []

Relevance: Rosiglitazone serves as a key reference point for comparing the activity and side effect profile of GQ-16 [, ]. Unlike rosiglitazone, GQ-16 functions as a partial PPARγ agonist [, ] and demonstrates similar anti-diabetic efficacy without inducing weight gain or edema in mice models [, ]. This suggests that the partial agonism and distinct binding mode of GQ-16 contribute to its improved side effect profile compared to rosiglitazone [].

Pioglitazone

Compound Description: Pioglitazone is another thiazolidinedione drug that acts as a PPARγ agonist []. It is commonly prescribed for the treatment of type 2 diabetes due to its insulin-sensitizing effects [].

Relevance: Pioglitazone, similar to rosiglitazone, represents the class of traditional PPARγ agonists used in the clinic []. The research highlights the need for PPARγ modulators with improved side effect profiles compared to these traditional agonists [, , ]. GQ-16, as a partial PPARγ agonist, aims to achieve similar therapeutic benefits with reduced side effects compared to full agonists like pioglitazone [, , ].

MRL-24

Compound Description: MRL-24 is a partial PPARγ agonist [].

Relevance: The study highlights that MRL-24, like GQ-16, displays a unique binding mode compared to full PPARγ agonists []. Both compounds demonstrate the ability to dissociate insulin sensitization from weight gain, suggesting that their partial agonism and distinct binding interactions with PPARγ contribute to this desirable pharmacological profile [].

PA-082

Compound Description: PA-082 functions as a partial agonist of PPARγ [].

Relevance: Similar to GQ-16 and MRL-24, PA-082 exhibits partial PPARγ agonism and does not cause the weight gain typically associated with full PPARγ activation []. This shared characteristic suggests that developing partial PPARγ agonists like GQ-16, MRL-24, and PA-082 could lead to safer and more effective anti-diabetic treatments [].

LPSF/GQ-02

Compound Description: LPSF/GQ-02 is a thiazolidine derivative []. Though its specific mechanism is not fully elaborated on in the provided paper, its investigation alongside GQ-16 suggests a potential role in modulating PPARγ activity or related pathways.

Relevance: While the paper doesn't delve into the specific relationship between LPSF/GQ-02 and GQ-16, their concurrent investigation implies a potential structural similarity or shared target pathway []. This suggests that LPSF/GQ-02 might provide further insights into the structure-activity relationship of thiazolidine derivatives targeting PPARγ or related pathways, ultimately aiding in the development of improved therapies for metabolic disorders.

Properties

CAS Number

870554-67-9

Product Name

(5z)-5-(5-Bromo-2-Methoxybenzylidene)-3-(4-Methylbenzyl)-1,3-Thiazolidine-2,4-Dione

IUPAC Name

(5Z)-5-[(5-bromo-2-methoxyphenyl)methylidene]-3-[(4-methylphenyl)methyl]-1,3-thiazolidine-2,4-dione

Molecular Formula

C19H16BrNO3S

Molecular Weight

418.3 g/mol

InChI

InChI=1S/C19H16BrNO3S/c1-12-3-5-13(6-4-12)11-21-18(22)17(25-19(21)23)10-14-9-15(20)7-8-16(14)24-2/h3-10H,11H2,1-2H3/b17-10-

InChI Key

AMLZLORVKZAHOH-YVLHZVERSA-N

SMILES

CC1=CC=C(C=C1)CN2C(=O)C(=CC3=C(C=CC(=C3)Br)OC)SC2=O

Solubility

Soluble in DMSO

Synonyms

GQ-16; GQ 16; GQ16

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=O)C(=CC3=C(C=CC(=C3)Br)OC)SC2=O

Isomeric SMILES

CC1=CC=C(C=C1)CN2C(=O)/C(=C/C3=C(C=CC(=C3)Br)OC)/SC2=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.